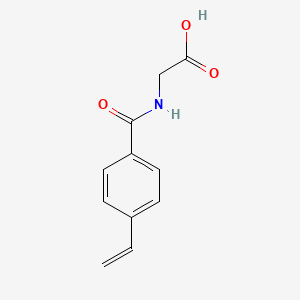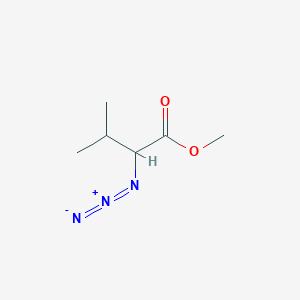![molecular formula C19H40O2Si2 B14415425 [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) CAS No. 85064-27-3](/img/structure/B14415425.png)
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclotridecene ring with two trimethylsiloxy groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclotridecene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Cyclotridecene+2(Trimethylsilyl chloride)→[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) involves its interaction with molecular targets through the formation of stable silicon-oxygen bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The pathways involved in its action include:
Formation of stable complexes: The compound can form stable complexes with various molecules, enhancing their stability and functionality.
Modification of biomolecules: It can modify biomolecules to improve their stability and resistance to degradation.
Comparación Con Compuestos Similares
Similar Compounds
- [Cyclodec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
- [Cyclooct-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)
Uniqueness
[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) is unique due to its larger ring size, which provides greater flexibility and potential for forming stable complexes with larger molecules. This makes it particularly useful in applications requiring enhanced stability and functionality.
Propiedades
Número CAS |
85064-27-3 |
|---|---|
Fórmula molecular |
C19H40O2Si2 |
Peso molecular |
356.7 g/mol |
Nombre IUPAC |
trimethyl-(2-trimethylsilyloxycyclotridecen-1-yl)oxysilane |
InChI |
InChI=1S/C19H40O2Si2/c1-22(2,3)20-18-16-14-12-10-8-7-9-11-13-15-17-19(18)21-23(4,5)6/h7-17H2,1-6H3 |
Clave InChI |
LNULIVXQJYATQJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(CCCCCCCCCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)

![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
